N-Acetyl-L-cysteine Allyl Ester
Description
Contextualization of N-Acetyl-L-cysteine (NAC) and its Biological Significance
N-Acetyl-L-cysteine (NAC) is the N-acetylated derivative of the amino acid L-cysteine. nih.govnih.gov It is a well-characterized compound with a long history of clinical use and is included on the World Health Organization's List of Essential Medicines. nih.gov The biological significance of NAC is multifaceted, primarily revolving around its role as a precursor to L-cysteine and, consequently, the potent intracellular antioxidant, glutathione (B108866) (GSH). nih.govnih.gov
Glutathione is a critical component of the cellular antioxidant defense system, playing a pivotal role in the detoxification of reactive oxygen species (ROS) and xenobiotics. nih.gov By replenishing intracellular GSH levels, NAC helps to mitigate oxidative stress, a condition implicated in the pathogenesis of numerous diseases. nih.govresearchgate.net Beyond its role in GSH synthesis, NAC can also act directly as a scavenger of free radicals. nih.gov Furthermore, NAC exhibits mucolytic properties by breaking disulfide bonds in mucoproteins, which reduces the viscosity of mucus. researchgate.net Its anti-inflammatory effects are also well-documented and are thought to be mediated through the modulation of inflammatory signaling pathways. mdpi.com
Rationale for Esterification of N-Acetyl-L-cysteine: Advancing Pharmacological Profiles
Despite its therapeutic benefits, the clinical efficacy of NAC can be limited by its physicochemical properties. NAC is a hydrophilic molecule with a low oral bioavailability, largely due to extensive first-pass metabolism in the intestine and liver where it undergoes deacetylation. clinicaltrials.govnih.gov This rapid clearance necessitates the administration of high doses to achieve therapeutic concentrations in target tissues.
To overcome these limitations, researchers have explored the esterification of NAC's carboxyl group. This chemical modification transforms the charged carboxyl group into a more lipophilic ester, which can enhance the molecule's ability to permeate cell membranes. nih.gov The increased lipophilicity is intended to improve oral bioavailability and facilitate passage across biological barriers, such as the blood-brain barrier. nih.gov Once inside the cell, these ester derivatives are designed to be hydrolyzed by intracellular esterases, releasing NAC and L-cysteine to exert their therapeutic effects. This prodrug strategy aims to deliver the active compound more efficiently to its site of action, potentially leading to improved efficacy at lower doses. A notable example of this approach is N-Acetyl-L-cysteine ethyl ester (NACET), which has demonstrated superior cell permeability and bioavailability compared to NAC in preclinical studies. nih.govmdpi.com
Historical Development and Emerging Research Trajectories of Cysteine Derivatives
The scientific journey of cysteine and its derivatives began in the early 19th century and has since evolved into a rich field of biomedical research. The inherent reactivity of cysteine's thiol group has made it a focal point for the development of a diverse array of compounds with therapeutic potential.
Historically, research has focused on leveraging the antioxidant and mucolytic properties of cysteine derivatives. The development of NAC in the 1960s was a significant milestone, establishing it as a mucolytic agent and later as an antidote for acetaminophen (B1664979) overdose. nih.gov The exploration of other derivatives has sought to refine and expand upon these activities.
Emerging research trajectories are exploring the potential of novel cysteine derivatives in a variety of therapeutic areas. These include the design of cysteine-based compounds as antimicrobial and antiviral agents, as demonstrated by the synthesis and evaluation of thiazolidine-4-carboxylic acids derived from cysteine. researchgate.net Other research is focused on creating cysteine-based sulfonamide derivatives with antimicrobial properties. nih.gov Furthermore, the development of sustained-release prodrugs of NAC is an active area of investigation, aiming to improve its pharmacokinetic profile for conditions like atherosclerosis. nih.gov The synthesis of compounds like S-allylmercapto-N-acetylcysteine (ASSNAC), a conjugate of a component of allicin (B1665233) and NAC, represents an innovative approach to enhance the antioxidant and protective effects of NAC. clinicaltrials.govnih.govscbt.comchemicalbook.com
Overview of N-Acetyl-L-cysteine Allyl Ester as a Research Target
This compound is a specific ester derivative of NAC where the carboxyl group has been esterified with an allyl group. This modification aligns with the prodrug strategy of enhancing lipophilicity to potentially improve the pharmacological properties of NAC. As a research target, this compound is of interest for its potential to act as a more efficient delivery vehicle for NAC.
The synthesis of this compound can be achieved through the reaction of N-Acetyl-L-cysteine with allyl alcohol. While the conceptual basis for its development is sound, detailed biomedical research findings specifically on this compound are not widely available in the public domain. Its investigation appears to be in the early stages, with its primary identity being a compound for research purposes.
The table below summarizes the key chemical identifiers for this compound.
| Property | Value |
| CAS Number | 145452-04-6 |
| Molecular Formula | C₈H₁₃NO₃S |
| Molecular Weight | 203.26 g/mol |
| Alternate Names | N-Acetyl-L-cysteine 2-Propen-1-yl Ester; N-Acetylcysteine Allyl Ester |
Further research is required to elucidate the specific pharmacological profile, metabolic fate, and potential therapeutic applications of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl (2R)-2-acetamido-3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c1-3-4-12-8(11)7(5-13)9-6(2)10/h3,7,13H,1,4-5H2,2H3,(H,9,10)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHKPIFVSKLDQI-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CS)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CS)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Chemistry and Derivatization Strategies of N Acetyl L Cysteine Allyl Ester
Established Synthetic Pathways for N-Acetyl-L-cysteine Esters
The synthesis of N-Acetyl-L-cysteine esters is well-documented in chemical literature, employing several standard organic chemistry methodologies. nih.gov The primary goal is the formation of an ester linkage at the carboxylic acid group of NAC.
Common strategies include:
Fischer-Speier Esterification: This is a direct and widely used method involving the reaction of N-Acetyl-L-cysteine with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst. google.comgoogleapis.com Concentrated sulfuric acid (H₂SO₄) is a common catalyst for this reaction. google.comgoogleapis.com The process typically involves stirring a suspension of NAC in the desired alcohol, followed by the dropwise addition of the acid catalyst at room temperature. google.comgoogleapis.com
Acyl Chloride Formation and Subsequent Esterification: An alternative pathway involves activating the carboxylic acid group of NAC first. This can be achieved by converting it to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). researchgate.net The resulting N-acetyl-L-cysteinyl chloride is then reacted with the appropriate alcohol to form the desired ester. researchgate.net This method can be advantageous when direct esterification is slow or yields are low.
Acetylation of Cysteine Esters: Another approach involves starting with a pre-formed cysteine ester (e.g., L-cysteine ethyl ester) and then acetylating the amino group. nih.gov This is typically accomplished by reacting the cysteine ester with an acetylating agent like acetic anhydride (B1165640) in a suitable solvent, such as dichloromethane, often under an inert atmosphere. nih.gov
These established methods provide a versatile toolkit for generating a wide array of NAC esters, with the choice of method often depending on the specific alcohol being used, desired scale, and reaction efficiency. nih.govresearchgate.net
Targeted Synthesis of N-Acetyl-L-cysteine Allyl Ester: Methodological Considerations
The specific synthesis of this compound (CAS 145452-04-6) follows the general principles established for other NAC esters. chemicalbook.comscbt.com The key distinction is the use of allyl alcohol as the reagent to introduce the allyl group onto the NAC backbone.
The most direct route for synthesizing this compound is the acid-catalyzed esterification of N-Acetyl-L-cysteine with allyl alcohol.
A plausible synthetic protocol, adapted from established methods for similar esters, is outlined below:
| Step | Procedure | Purpose |
| 1. Reactant Setup | N-Acetyl-L-cysteine is suspended in an excess of dry allyl alcohol under an inert atmosphere (e.g., nitrogen). | To provide the necessary reactants and prevent unwanted side reactions with atmospheric moisture. |
| 2. Catalysis | A catalytic amount of concentrated sulfuric acid (H₂SO₄) is added dropwise to the stirred suspension at room temperature. | To protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and facilitating nucleophilic attack by the allyl alcohol. |
| 3. Reaction | The mixture is stirred vigorously at room temperature for an extended period (e.g., 20-24 hours) to allow the reaction to proceed to completion. google.com | To ensure sufficient time for the equilibrium of the esterification reaction to favor product formation. |
| 4. Quenching | The reaction is quenched by the slow addition of a basic solution, such as saturated aqueous sodium bicarbonate, until the acid catalyst is neutralized. google.comgoogleapis.com | To stop the reaction and neutralize the strong acid catalyst, which is corrosive and would interfere with product isolation. |
Following the synthesis, a multi-step purification process is required to isolate the this compound from unreacted starting materials, the catalyst, and any byproducts.
Standard purification techniques include:
Solvent Extraction: After neutralization, the product is typically extracted from the aqueous mixture using an organic solvent immiscible with water, such as ethyl acetate. google.comgoogleapis.com The ester, being more lipophilic than NAC, will preferentially partition into the organic layer. This process is often repeated multiple times to maximize recovery. googleapis.com
Washing: The combined organic extracts are washed with water or brine to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) to remove residual water. google.com
Solvent Removal: The organic solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude product. google.comgoogleapis.com
Chromatography: For high-purity samples, column chromatography is an effective final purification step. researchgate.net A silica (B1680970) gel stationary phase is commonly used, with an appropriate solvent system (eluent) chosen to separate the desired ester from any remaining impurities based on differences in polarity. researchgate.net
Recrystallization: As an alternative or supplement to chromatography, recrystallization from a suitable solvent can be used to obtain a highly pure crystalline product. mdpi.comutah.ae
The final isolated product is typically a solid or oil, which is then thoroughly dried to remove any residual solvents. utah.ae
Characterization Techniques in Synthetic Chemistry Research (e.g., spectroscopic and chromatographic approaches for structural confirmation)
To confirm the successful synthesis and verify the structure and purity of this compound, a suite of analytical techniques is employed. utah.ae
| Technique | Purpose and Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR provides information on the number and types of hydrogen atoms, their chemical environment, and connectivity, confirming the presence of the acetyl group, the cysteine backbone protons, and the characteristic protons of the allyl group (vinyl and methylene). google.comresearchgate.net¹³C NMR identifies the number of unique carbon atoms and their chemical environments, verifying the carbon skeleton of the entire molecule. researchgate.netrsc.org |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming that the product is C₈H₁₃NO₃S. chemicalbook.comscbt.com |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. nih.gov Key absorptions would include the C=O stretch of the ester and amide groups, the N-H stretch of the amide, and the C-O stretch of the ester. mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Used to assess the purity of the final product. utah.ae A single, sharp peak on the chromatogram indicates a high degree of purity. nih.gov It can also be used to quantify the compound by comparing its peak area to that of a known standard. researchgate.net |
Together, these techniques provide unambiguous evidence of the compound's identity, structure, and purity, which are essential for any subsequent use in research.
Prodrug Design Principles and Pharmacological Rationale for N Acetyl L Cysteine Allyl Ester
Theoretical Framework of Prodrug Design for Thiol and Carboxylic Acid Functionalities
The core principle of prodrug design involves the chemical modification of a drug's functional groups to alter its physicochemical properties. orientjchem.orgnih.gov For molecules like NAC, which possess both a free thiol (-SH) and a carboxylic acid (-COOH) group, these functionalities are primary targets for modification. nih.govwikipedia.org
Carboxylic Acid Esterification: The carboxylic acid group is often esterified to mask its negative charge. ijpcbs.comresearchgate.net This transformation increases the molecule's lipophilicity, facilitating its passage across biological membranes via passive diffusion. ijpcbs.comscirp.org Ester prodrugs are among the most common types due to the straightforward nature of their synthesis and the presence of ubiquitous esterase enzymes in the body that can hydrolyze the ester bond to release the active drug. ijpcbs.com
Thiol Group Modification: While the thiol group of NAC is crucial for its antioxidant activity, it can also be a target for prodrug modification. nih.gov However, for N-Acetyl-L-cysteine Allyl Ester, the focus is on the esterification of the carboxylic acid.
The ideal prodrug is chemically stable until it reaches its target, where it should be efficiently converted to the active parent drug. orientjchem.org The promoiety, the part of the prodrug that is cleaved off, should be non-toxic and easily eliminated from the body. ijpcbs.com
Enhancement of Lipophilicity and Membrane Permeability through Allyl Esterification
Increased lipophilicity is directly correlated with enhanced membrane permeability. scirp.orgscirp.org Cell membranes are lipid bilayers, and more lipophilic molecules can more readily diffuse across this barrier. researchgate.netscirp.org This improved passive diffusion is a key mechanism for increasing the oral absorption of drugs that are otherwise poorly absorbed. scirp.orgmdpi.com Research on other ester prodrugs has consistently shown that masking polar functional groups like carboxylic acids leads to significant improvements in cell membrane permeability. researchgate.net The allyl group, in particular, contributes to the lipophilic character of the molecule, which can improve its ability to penetrate membranes. acs.org
Mechanisms Underlying Improved Oral Bioavailability and Cellular Uptake of Ester Derivatives
The enhanced oral bioavailability of ester prodrugs like this compound stems from a combination of factors:
Increased Passive Diffusion: As mentioned, the primary mechanism is the increased lipophilicity which facilitates passive transport across the intestinal epithelium. ijpcbs.comscirp.org By masking the charged carboxyl group, the prodrug can more easily enter the lipid environment of the cell membrane. researchgate.net
Bypassing Efflux Transporters: Some drugs are actively pumped out of intestinal cells by efflux transporters, reducing their net absorption. Increased lipophilicity can sometimes help a drug to better evade these transporters.
Carrier-Mediated Transport: In some cases, ester prodrugs can be designed to be recognized by specific uptake transporters in the gut. nih.govmdpi.com For instance, amino acid ester prodrugs can be targeted to peptide transporters like PEPT1, which actively transport them into intestinal cells. mdpi.comnih.gov While not the primary mechanism for a simple allyl ester, this highlights a potential strategy for further prodrug optimization.
Once absorbed into the bloodstream, the increased lipophilicity of the ester prodrug can also facilitate its distribution into tissues. scirp.org For N-Acetyl-L-cysteine prodrugs, this could mean better penetration into target cells and potentially even across the blood-brain barrier. nih.gov
Enzymatic Bioconversion of this compound to Parent N-Acetyl-L-cysteine
The conversion of this compound back to the active N-Acetyl-L-cysteine is a critical step for its therapeutic action. This bioconversion is primarily mediated by esterase enzymes. ijpcbs.comacs.org
Esterases are a diverse group of enzymes found in high concentrations in the blood, liver, and other tissues. ijpcbs.com These enzymes catalyze the hydrolysis of ester bonds, splitting the prodrug into the parent drug (NAC) and the allyl alcohol promoiety. acs.orgacs.org The reaction can be represented as:
This compound + H₂O --(Esterase)--> N-Acetyl-L-cysteine + Allyl Alcohol
Comparative Analysis of this compound with Other Ester Prodrugs
Several ester prodrugs of NAC have been developed to improve its pharmacokinetic profile. A notable example is N-Acetylcysteine Ethyl Ester (NACET). researchgate.netnih.gov
| Prodrug | Ester Group | Key Features |
| This compound | Allyl | Increases lipophilicity to enhance membrane penetration. acs.org |
| N-Acetylcysteine Ethyl Ester (NACET) | Ethyl | Drastically increases lipophilicity, leading to rapid absorption and high intracellular concentrations. nih.govnih.gov It is more reactive than NAC in scavenging oxidizing agents. nih.gov |
| Other NAC Prodrugs (e.g., Amide) | N-acetyl cysteine amide (NACA) | An amide modification that also aims to improve bioavailability. researchgate.netijpda.org |
Studies directly comparing this compound with NACET are limited in the public domain. However, research on NACET has shown that it is rapidly absorbed and leads to significantly higher intracellular concentrations of NAC and cysteine compared to NAC itself. nih.govnih.gov NACET has also demonstrated superior antioxidant potential in cellular models. nih.govnih.gov This suggests that esterification is a viable and effective strategy for enhancing the therapeutic potential of NAC. The choice of the ester group (e.g., allyl vs. ethyl) can influence the specific pharmacokinetic and pharmacodynamic properties of the resulting prodrug. acs.orgnih.gov
Pharmacokinetic and Biotransformation Investigations of N Acetyl L Cysteine Allyl Ester
Absorption Dynamics in Preclinical Models
While direct studies on the absorption of N-Acetyl-L-cysteine Allyl Ester are limited, the behavior of structurally similar compounds, such as N-Acetylcysteine (NAC) and its ethyl ester, provides significant insights. Esterified forms of NAC, like N-Acetyl-L-cysteine Ethyl Ester, have been developed to enhance the uptake of NAC following oral administration. nih.govclinicaltrials.gov This suggests that the allyl ester moiety in this compound would similarly facilitate its absorption across biological membranes.
The primary metabolite of this compound, following the hydrolysis of the allyl ester group, is N-acetyl-S-allyl-l-cysteine (NAc-SAC). The precursor to NAc-SAC in many studies, S-allyl-L-cysteine (SAC), has demonstrated high oral bioavailability, exceeding 90% in rats and dogs. nih.govresearchgate.net This high absorption rate of a structurally related compound further supports the likelihood of efficient absorption of this compound.
Distribution Patterns within Biological Systems
Following absorption, it is anticipated that this compound would be rapidly distributed throughout the body. Once hydrolyzed to NAc-SAC, this metabolite and its derivatives are found in various tissues. Studies involving the administration of SAC have shown that its metabolites, including NAc-SAC, are distributed to the plasma, liver, and kidneys. researchgate.net The liver and kidneys are key organs in the subsequent metabolism and elimination of these compounds. nih.gov
Comprehensive Metabolic Pathways of this compound
The metabolism of this compound is a critical aspect of its pharmacokinetics, beginning with the cleavage of its ester bond and followed by further enzymatic modifications.
Hydrolysis of the Allyl Ester Moiety
The initial and most significant metabolic step for this compound is the hydrolysis of its allyl ester group to yield N-acetyl-S-allyl-l-cysteine (NAc-SAC) and allyl alcohol. This reaction is likely catalyzed by non-specific esterases present in the plasma and various tissues. Research on similar compounds, specifically the ethyl esters of N-acetyl-S-alkyl- and N-acetyl-S-aryl-cysteine derivatives, has demonstrated their susceptibility to enzymatic hydrolysis by enzymes such as chymotrypsin. nih.gov This provides a strong basis for the expected rapid hydrolysis of the allyl ester in a biological system.
Subsequent Biotransformation of N-Acetyl-L-cysteine Metabolites (e.g., N-acetylation, S-oxidation)
Once NAc-SAC is formed, it undergoes further biotransformation. The primary metabolic pathways include S-oxidation and deacetylation. nih.gov S-oxidation of NAc-SAC results in the formation of N-acetyl-S-allyl-l-cysteine sulfoxide (B87167) (NAc-SACS). researchgate.netnih.gov
Deacetylation of NAc-SAC can also occur, leading back to S-allyl-L-cysteine (SAC). This reversible process between SAC and NAc-SAC is a key feature of its metabolism. nih.gov The balance between acetylation and deacetylation influences the plasma concentrations of both compounds.
Role of Specific Enzyme Systems (e.g., Esterases, Flavin-Containing Monooxygenases)
Several enzyme systems are implicated in the metabolism of this compound and its metabolites.
Esterases : As mentioned, non-specific esterases are responsible for the initial hydrolysis of the allyl ester bond. nih.gov
N-acetyltransferases (NATs) : These enzymes are likely involved in the acetylation of SAC to form NAc-SAC. researchgate.net
Acylase I : This enzyme has been identified as catalyzing the deacetylation of N-acetyl-L-cysteine (NAC) and S-alkyl-N-acetyl-L-cysteines. nih.gov It plays a role in the conversion of NAc-SAC back to SAC. nih.gov
Flavin-Containing Monooxygenases (FMOs) : These enzymes are responsible for the S-oxidation of S-allyl cysteine to its sulfoxide form. nih.gov It is plausible that FMOs also catalyze the S-oxidation of NAc-SAC to NAc-SACS. nih.gov
The interplay of these enzyme systems in the liver and kidneys is crucial for the metabolic fate of the compound. nih.gov
Excretion Kinetics and Routes of Elimination
The elimination of metabolites derived from this compound primarily occurs through the kidneys and is excreted in the urine. Studies on SAC administration in rats have shown that the majority of the administered dose is excreted as its N-acetylated metabolites. nih.gov
In one study, the urinary excretion of SAC, NAc-SAC, and NAc-SACS over 24 hours accounted for 2.9%, 80%, and 11% of the orally administered SAC, respectively. nih.gov This indicates that N-acetylation is a major pathway for the elimination of SAC. The renal clearance of SAC itself is very low, suggesting extensive renal reabsorption. nih.govnih.gov This reabsorption and subsequent metabolism to NAc-SAC and NAc-SACS appear to be a cycle that contributes to the systemic exposure of these compounds before their ultimate excretion. nih.gov The elimination half-life of N-acetyl-S-allyl-L-cysteine (also known as allylmercapturic acid, ALMA) has been estimated to be approximately 6.0 hours in humans after consumption of garlic. nih.gov
| Metabolite | Percentage of Oral SAC Dose Excreted in Urine (24h) |
| S-allyl-L-cysteine (SAC) | 2.9% |
| N-acetyl-S-allyl-l-cysteine (NAc-SAC) | 80% |
| N-acetyl-S-allyl-l-cysteine sulfoxide (NAc-SACS) | 11% |
Table 1: Urinary Excretion of SAC and its Metabolites in Rats nih.gov
Based on a comprehensive review of available scientific literature, there is currently no specific research data available on the pharmacokinetic modeling and allometric scaling of this compound. Studies have been conducted on related compounds such as S-Allyl-L-cysteine (SAC) and N-acetyl-S-allyl-L-cysteine (NAc-SAC), as well as N-acetyl-L-cysteine (NAC) and its ethyl ester. However, these are structurally distinct molecules, and their pharmacokinetic data cannot be extrapolated to this compound.
Therefore, the section on "Pharmacokinetic Modeling and Allometric Scaling Considerations" for this compound cannot be provided at this time due to the absence of direct research on this specific compound.
Molecular and Cellular Mechanisms of Action of N Acetyl L Cysteine Allyl Ester and Its Metabolites
Modulation of Oxidative Stress Pathways
Glutathione (B108866) (GSH) Homeostasis and Biosynthesis Enhancement
A primary mechanism of NAC's antioxidant effect is its role as a precursor for the synthesis of glutathione (GSH). nih.govmdpi.com NAC is readily deacetylated within cells to yield L-cysteine. tandfonline.comfrontiersin.org Cysteine is the rate-limiting amino acid in the biosynthesis of GSH, a critical intracellular antioxidant. scbt.comtandfonline.com By providing a readily available source of cysteine, NAC effectively boosts the cellular production of GSH, thereby replenishing depleted stores and enhancing the cell's capacity to neutralize oxidative insults. nih.govmdpi.com This is particularly crucial in conditions of high oxidative stress where GSH levels are often diminished. mdpi.com
Direct Scavenging of Reactive Oxygen and Nitrogen Species
Beyond its role in GSH synthesis, NAC can directly scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govoup.com The thiol (-SH) group in NAC is a potent reducing agent that can directly interact with and neutralize highly reactive free radicals such as the hydroxyl radical (•OH) and nitrogen dioxide (NO₂). tandfonline.comacs.org This direct scavenging activity provides an immediate line of defense against oxidative damage to vital cellular components like lipids, proteins, and nucleic acids. acs.org While its direct reactivity with some ROS may be limited compared to other antioxidants, its ability to neutralize specific harmful radicals is a significant component of its protective effects. oup.comacs.org
Restoration and Maintenance of Cellular Redox Balance
Through both enhancing GSH levels and directly scavenging reactive species, NAC plays a crucial role in restoring and maintaining cellular redox homeostasis. nih.govmdpi.com Cellular redox balance is the delicate equilibrium between oxidizing and reducing agents, which is essential for proper cellular function. mdpi.com Oxidative stress disrupts this balance, leading to cellular dysfunction and damage. By bolstering the antioxidant defenses, NAC helps to buffer the cell against oxidative shifts, preserving the proper redox state required for normal signal transduction and metabolic processes. nih.govresearchgate.net This includes regulating the redox state of protein cysteine residues, which is critical for the function of many enzymes and transcription factors. mdpi.com
Anti-inflammatory Signaling Modulation
NAC also exhibits significant anti-inflammatory properties, which are closely linked to its antioxidant functions. It can modulate key signaling pathways that orchestrate the inflammatory response. mdpi.comnih.gov
Regulation of Pro-inflammatory Transcription Factors (e.g., NF-κB)
A key target of NAC's anti-inflammatory action is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a pivotal transcription factor that controls the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines, chemokines, and adhesion molecules. spandidos-publications.comoup.com In unstimulated cells, NF-κB is held inactive in the cytoplasm. However, various stimuli, including oxidative stress, can trigger a signaling cascade that leads to the activation and translocation of NF-κB into the nucleus, where it initiates the transcription of pro-inflammatory genes. spandidos-publications.com NAC has been shown to inhibit the activation of NF-κB, thereby preventing the expression of these inflammatory mediators. mdpi.comresearchgate.net This inhibitory effect is thought to be mediated by NAC's ability to modulate the cellular redox state, which is critical for NF-κB activation. physiology.org
Suppression of Pro-inflammatory Cytokine and Chemokine Expression
By inhibiting the NF-κB pathway, NAC effectively suppresses the production and release of a wide range of pro-inflammatory cytokines and chemokines. mdpi.comnih.gov Research has demonstrated that NAC can reduce the expression of key inflammatory mediators such as:
Tumor Necrosis Factor-alpha (TNF-α) nih.govmdpi.com
Interleukin-6 (IL-6) nih.govmdpi.com
Interleukin-1β (IL-1β) nih.govmdpi.com
Interleukin-8 (IL-8) mdpi.com
The suppression of these molecules helps to dampen the inflammatory cascade, reducing the recruitment of inflammatory cells and mitigating tissue damage associated with excessive inflammation. mdpi.commdpi.com
Data Tables
Table 1: Effect of N-Acetyl-L-cysteine (NAC) on Pro-inflammatory Cytokine Production
| Cell Type/Model | Stimulus | NAC Concentration | Observed Effect on Cytokines | Reference |
| Human Bronchial Epithelial Cells | Silica (B1680970) | Not specified | Reduced NF-κB activation | mdpi.com |
| Human Fetal Membranes | Lipopolysaccharide (LPS) | Not specified | Inhibited release of IL-6, IL-8, TNF-α | oup.com |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | 1 mM | Inhibited mRNA and protein expression of IL-8 and TNF-α | spandidos-publications.com |
| Macrophages | Lipopolysaccharide (LPS) | Not specified | Suppressed release of TNF-α, IL-1β, IL-6 | nih.gov |
| COPD Patients (in vivo) | - | 600 mg/day | Decreased serum IL-8 levels | mdpi.com |
Table 2: Mechanisms of NAC in Modulating Oxidative Stress
| Mechanism | Key Action | Cellular Impact | References |
| GSH Biosynthesis | Acts as a precursor to L-cysteine. | Increases intracellular glutathione (GSH) levels, enhancing endogenous antioxidant capacity. | nih.govmdpi.comscbt.comtandfonline.com |
| Direct Scavenging | Thiol group directly neutralizes free radicals. | Reduces levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS). | nih.govoup.comacs.org |
| Redox Balance | Restores the GSH/GSSG ratio and maintains thiol status of proteins. | Preserves normal cellular function and signaling pathways sensitive to redox state. | nih.govmdpi.comresearchgate.netphysiology.org |
Mentioned Compounds
Inhibition of Inflammatory Cell Activation and Infiltration
The anti-inflammatory properties of N-Acetyl-L-cysteine (NAC), the active metabolite of N-Acetyl-L-cysteine Allyl Ester, are multifaceted and extend beyond its antioxidant capabilities. mdpi.comnih.gov NAC has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory genes. mdpi.commdpi.com This inhibition leads to a reduction in the production of several pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α). mdpi.comdroracle.ai
In clinical and preclinical studies, NAC has demonstrated its ability to modulate the inflammatory response. For instance, oral administration of NAC has been reported to decrease the concentration of IL-8 in the sputum and serum of patients with Chronic Obstructive Pulmonary Disease (COPD). mdpi.com Furthermore, in in vitro models, NAC has been shown to reduce the levels of inflammatory cytokines like IL-6, IL-1β, and TNF-α in macrophages stimulated with lipopolysaccharide (LPS). mdpi.com This reduction in inflammatory mediators can, in turn, decrease the infiltration of inflammatory cells, such as neutrophils and macrophages, to the site of inflammation. mdpi.comnih.gov
Table 1: Effects of N-Acetylcysteine (NAC) on Inflammatory Markers
| Inflammatory Marker | Effect of NAC | Model System |
| NF-κB | Inhibition of activation | Human bronchial epithelial cells, Macrophages |
| IL-6 | Reduction in production/levels | Sputum of COPD patients, LPS-treated macrophages |
| IL-8 | Reduction in production/levels | Sputum and serum of COPD patients |
| TNF-α | Reduction in production/levels | LPS-treated macrophages |
| Neutrophil Chemotaxis | Inhibition | Human neutrophils |
| Monocyte Chemotaxis | Inhibition | Human monocytes |
Impact on Mucosal Viscosity and Rheology (via NAC conversion)
The mucolytic properties of N-Acetyl-L-cysteine (NAC) are one of its most well-established therapeutic actions. nih.gov This effect is particularly relevant in respiratory conditions characterized by the overproduction of thick, viscous mucus. researchgate.net
Disulfide Bond Reduction in Mucoproteins
The primary mechanism behind NAC's mucolytic activity is its ability to reduce disulfide bonds in mucoproteins. researchgate.netresearchgate.netresearchgate.net Mucus is comprised of high-molecular-weight glycoproteins called mucins, which are heavily cross-linked by disulfide bridges. mdpi.comnih.gov These cross-links are responsible for the high viscosity and elasticity of mucus. nih.gov
The free sulfhydryl group (-SH) in the NAC molecule acts as a reducing agent, breaking these disulfide bonds (-S-S-) and replacing them with sulfhydryl radicals (-HS). researchgate.net This process of depolymerization leads to a significant reduction in the viscosity and elasticity of the mucus, making it easier to clear from the respiratory tract through ciliary action and coughing. nih.govresearchgate.net This mechanism is a direct chemical interaction and is a key reason for NAC's use in conditions associated with excessive or thick mucus. researchgate.net
Neurotransmitter System Modulation (e.g., Glutamatergic Pathways)
N-Acetyl-L-cysteine (NAC) has been shown to modulate neurotransmitter systems in the brain, with a particular focus on the glutamatergic pathways. frontiersin.orgoup.com Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neuropsychiatric disorders. frontiersin.org
NAC's influence on the glutamatergic system is largely mediated through the cystine-glutamate antiporter (system x c-), a transporter found on glial cells. frontiersin.orgnih.gov NAC, after being converted to cystine, stimulates this antiporter, leading to the exchange of extracellular cystine for intracellular glutamate. nih.gov This increases the concentration of glutamate in the extrasynaptic space, which in turn activates presynaptic metabotropic glutamate receptors (mGluR2/3). frontiersin.orgnih.gov The activation of these inhibitory autoreceptors leads to a reduction in the synaptic release of glutamate. frontiersin.orgnih.gov
This modulation of glutamate homeostasis has been demonstrated in both animal models and human studies. For example, administration of NAC has been shown to lower striatal glutamate levels in mice. frontiersin.org In humans with schizophrenia and cocaine dependence, NAC has been observed to decrease glutamate levels in the anterior cingulate cortex. nih.gov By restoring glutamate balance, NAC may offer therapeutic benefits in conditions characterized by glutamatergic dysfunction. nih.gov
Table 2: N-Acetylcysteine (NAC) and Glutamatergic System Modulation
| Target | Mechanism of Action | Consequence |
| Cystine-glutamate antiporter (system xc-) | Stimulation by cystine (derived from NAC) | Increased extracellular glutamate |
| Presynaptic mGluR2/3 receptors | Activation by increased extracellular glutamate | Decreased synaptic release of glutamate |
Influence on Mitochondrial Function and Cellular Bioenergetics
N-Acetyl-L-cysteine (NAC) has demonstrated a protective role in mitochondrial function and cellular bioenergetics, primarily through its antioxidant properties. mdpi.comnih.gov Mitochondria are major sites of reactive oxygen species (ROS) production, and oxidative stress can lead to mitochondrial dysfunction, a key factor in many diseases. nih.gov
NAC serves as a precursor for the synthesis of glutathione (GSH), a critical intracellular antioxidant that protects mitochondria from oxidative damage. nih.govnih.gov By replenishing mitochondrial GSH levels, NAC helps to neutralize ROS and preserve mitochondrial integrity. nih.govnih.gov Studies have shown that NAC can reverse the increase in mitochondrial superoxide (B77818) levels caused by cellular stressors. nih.gov
Furthermore, NAC can directly impact cellular bioenergetics. In situations of cellular stress, NAC has been shown to support mitochondrial bioenergetics, leading to higher ATP levels. nih.gov It can also prevent alterations in mitochondrial bioenergetics and preserve the S-glutathionylation process, which is important for linking mitochondrial energy metabolism with redox homeostasis. nih.gov In models of mitochondrial disease, NAC has been shown to improve mitochondrial respiration and reduce oxidative stress, leading to improved cell survival and function. chop.edunih.gov
Protein Chaperone Activity and Enzyme Stabilization Mechanisms
Recent research has uncovered a role for N-Acetyl-L-cysteine (NAC) in protein quality control, including protein chaperone activity and enzyme stabilization. nih.gov Proteotoxicity, or the damage caused by misfolded proteins, is a hallmark of many neurodegenerative diseases. nih.gov
Studies have shown that NAC can reduce the levels of misfolded proteins and ameliorate proteotoxicity through its interaction with heat shock proteins (HSPs). nih.gov Specifically, NAC has been found to increase the levels of heat shock protein 70 (Hsp70), a chaperone that assists in the refolding of misfolded proteins or targets them for degradation. nih.gov By enhancing the chaperone activity of Hsp70, NAC can help to clear aggregates of ubiquitinated proteins. nih.gov
In addition to its role in protein folding, NAC has been shown to have a broad-spectrum chaperone activity in vitro, maintaining unfolded proteins in a soluble and refolding-competent state. researchgate.net This "holdase" chaperone function of NAC may prevent the aggregation of aggregation-prone proteins. researchgate.net While the direct mechanisms of enzyme stabilization by NAC are less clear, its ability to maintain a proper redox environment and prevent oxidative damage to proteins likely contributes to the stabilization of enzyme structure and function.
Toxicological Assessment and Safety Profile Investigations of N Acetyl L Cysteine Allyl Ester
Acute Toxicity Studies in Experimental Animals
The acute toxicity of N-Acetyl-L-cysteine (NAC) has been evaluated in several experimental animal models through single-dose studies. These studies are crucial for determining the median lethal dose (LD50), which is the dose required to be fatal to 50% of a tested population.
In studies involving BALB/cByJNarl mice, the acute toxic effects of NAC administered via a single intraperitoneal (IP) injection were observed over a 14-day period. nih.gov Mortalities in both male and female mice were primarily recorded between 18 and 96 hours post-administration. nih.gov The research indicated that male mice were more susceptible to the toxic effects of an IP injection of NAC than female mice. nih.gov
Key findings from these acute toxicity studies are summarized in the table below.
| Animal Model | Route of Administration | LD50 / Minimal Lethal Dose | Reference |
| Male BALB/cByJNarl Mice | Intraperitoneal (IP) | 800 mg/kg | nih.gov |
| Female BALB/cByJNarl Mice | Intraperitoneal (IP) | 933 mg/kg | nih.gov |
| Mice | Intravenous (IV) | 1000 mg/kg (Minimal Lethal Dose) | fda.govnih.gov |
| Rats | Intravenous (IV) | 2445 mg/kg (Lethal Dose) | nih.gov |
| Guinea Pigs | Intravenous (IV) | 1500 mg/kg (Lethal Dose) | nih.gov |
| Rabbits | Intravenous (IV) | 1200 mg/kg (Lethal Dose) | nih.gov |
| Dogs | Intravenous (IV) | 500 mg/kg (Lethal Dose) | nih.gov |
Symptoms observed at acute toxic doses included hypoactivity, ataxia, convulsions, labored respiration, and cyanosis. nih.gov
Sub-chronic and Chronic Toxicity Evaluations in Preclinical Models
Sub-chronic and chronic toxicity studies provide insight into the effects of repeated exposure to a substance over a longer period.
A 90-day intravenous toxicity study in dogs demonstrated that NAC at doses of 200 and 400 mg/kg/day resulted in transient clinical signs of toxicity. fda.gov These signs included prolapse of the nictitating membranes, salivation, lacrimation, erythema of the ears, and occasional restlessness, nervousness, and tremors. fda.gov
In a study on mice, chronic low-dose exposure to paracetamol (a drug whose toxicity NAC is used to counteract) was investigated alongside NAC administration. nih.gov This research found that chronic low-dose paracetamol exposure for 6 weeks did not lead to hepatotoxicity in either young or old mice. nih.govresearchgate.net However, subsequent subacute high-dose exposure to paracetamol did cause significant liver toxicity, which was not prevented by the administration of NAC in this specific experimental model. nih.govresearchgate.net This suggests limitations in NAC's protective efficacy under conditions of non-acute, repeated high-dose exposures. nih.gov
Studies in piglets have shown that NAC administration can increase daily body weight gain and alleviate growth depression mediated by bacterial lipopolysaccharide (LPS) endotoxin. nih.gov Furthermore, in a porcine model of ulcerative colitis, NAC administration was found to reduce colon histopathology scores and ameliorate histological abnormalities. nih.gov
Assessment of Genotoxicity and Mutagenicity
The genotoxic and mutagenic potential of NAC has been assessed through various in vitro and in vivo tests. Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell.
NAC itself has been found to be non-genotoxic in standard assays. It tested negative in the Ames test, which uses bacteria to test for gene mutations, across seven different Salmonella strains. nih.gov It was also found to be non-genotoxic in the in vivo mouse micronucleus test. fda.gov
Interestingly, NAC can modulate the genotoxic effects of other compounds. It has been shown to decrease the direct mutagenicity of several substances, including:
Epichlorohydrin nih.gov
Hydrogen peroxide nih.govoup.com
4-nitroquinolino-N-oxide nih.gov
Sodium dichromate nih.govoup.com
Formaldehyde oup.com
Acrolein oup.com
Lead nih.gov
In studies with procarcinogens (substances that become carcinogenic after being metabolized), NAC showed a diphasic effect. At intermediate doses, it sometimes enhanced the mutagenicity in the presence of liver S-9 fractions, a phenomenon attributed to in vitro metabolic factors. nih.gov However, at high doses, it reduced mutagenicity by trapping the reactive electrophilic metabolites. nih.gov Similarly, NAC has been observed to alter the genotoxic properties of Alternaria toxins, where it can erase the strong genotoxic effects of certain toxins like altertoxin II (ATX-II). ethz.chethz.ch
Reproductive and Developmental Toxicity Research
Investigations into the reproductive and developmental toxicity of NAC have been conducted to assess its potential effects on fertility and embryonic development.
In Segment II teratologic reproductive toxicity studies, NAC was evaluated in pregnant rats and rabbits. The results indicated that NAC was not teratogenic (did not cause birth defects) at oral doses up to 2000 mg/kg/day in rats and 1000 mg/kg/day in rabbits. fda.gov
However, the context of exposure matters. Some studies have explored the protective effects of NAC against reproductive toxicants. For instance, in male Wistar rats exposed to the heavy metals lead and cadmium, which are known reproductive toxicants, co-administration of NAC countered their adverse effects. nih.gov The study revealed that lead and cadmium induced significant alterations in testis weight, sperm count, and testicular antioxidant profiles, while NAC treatment led to significant improvements in these parameters. nih.gov This protective effect is attributed to NAC's ability to replenish tissue stores of glutathione (B108866) (GSH) and reduce the accumulation of the heavy metals. nih.gov
Research on other compounds that cause testicular toxicity through glutathione depletion highlights the potential mechanisms against which NAC could be protective. nih.gov For example, some chemicals cause germ cell necrosis and a lack of sperm, effects linked to the depletion of glutathione. nih.gov
Elucidation of Potential Organ-Specific Toxicities and Adverse Effect Mechanisms
While generally considered safe, high doses of NAC have been associated with organ-specific toxicities in animal models. The primary target organs identified are the liver, kidneys, and spleen. nih.gov
In a study where mice were given a high intraperitoneal dose of NAC (800 mg/kg), the following was observed: nih.gov
Liver: A dramatic increase in serum biomarkers of hepatic injury and the induction of hepatic microvesicular steatosis (a buildup of fat droplets in liver cells). This was linked to a decrease in hepatic glutathione levels and reduced catalase activity, leading to increased oxidative stress and interference with lipid metabolism. nih.gov
Kidney: Evidence of renal tubular injury and necrosis. nih.gov
Spleen: Splenic red pulp atrophy and loss. nih.gov
These acute damages to the liver, kidney, and spleen at high doses are believed to be the primary cause of mortality in these animal studies. nih.gov The mechanism of toxicity at these high doses appears to be a shift from an antioxidant effect to an increase in oxidative stress, particularly by depleting glutathione through suppression of its synthesis enzyme (Gclc) and reducing the activity of other antioxidant enzymes like catalase. nih.gov
Mechanistic Studies of Drug-Drug Interactions
N-Acetyl-L-cysteine can interact with various other drugs through several mechanisms. These interactions can alter the effectiveness of NAC or the co-administered medication.
One of the most well-known interactions is with activated charcoal . If taken concurrently, activated charcoal can adsorb NAC, potentially decreasing its efficacy when used as an antidote for poisoning. medlineplus.gov
NAC can also interact with nitroglycerin . Taking NAC appears to enhance the effects of nitroglycerin, which is used to dilate blood vessels. This can increase the risk of side effects like headaches, dizziness, and low blood pressure. medlineplus.gov
Furthermore, because NAC has the potential to slow blood clotting, taking it with other medications that also slow clotting (anticoagulants or antiplatelet drugs) might elevate the risk of bruising and bleeding. medlineplus.gov
The table below summarizes known drug-drug interactions involving NAC.
| Interacting Drug/Class | Effect of Interaction | Reference |
| Nitroglycerin | Increases the effects of nitroglycerin, potentially leading to low blood pressure and headache. | medlineplus.gov |
| Activated Charcoal | May decrease the absorption and effectiveness of NAC. | medlineplus.govdrugs.comdrugs.com |
| Anticoagulants/Antiplatelet drugs | May increase the risk of bleeding due to additive effects. | medlineplus.govdroracle.ai |
| Ifosfamide | NAC may help prevent bladder toxicity (hemorrhagic cystitis) from this chemotherapy drug. | medlineplus.govdrugs.comdrugs.com |
| Chloroquine | NAC might reduce the therapeutic effects of this antimalarial drug. | medlineplus.gov |
| Certain Antibiotics (in the same solution) | Incompatible when mixed directly with tetracycline, oxytetracycline, erythromycin (B1671065) lactobionate, and ampicillin (B1664943) sodium. | droracle.ai |
| Drugs that lower blood pressure | May cause blood pressure to drop too low. | medlineplus.gov |
| Oxytetracycline, Trypsin, Tetracycline | The therapeutic efficacy of NAC can be decreased when used in combination. | nih.gov |
Advanced Analytical Methodologies for N Acetyl L Cysteine Allyl Ester Research
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are fundamental for the separation and quantification of N-Acetyl-L-cysteine Allyl Ester and its related compounds. Reversed-phase (RP) chromatography is the most common approach, utilizing C18 columns to separate the analytes from various matrices. insights.bioinsights.bio
A typical RP-HPLC method involves an isocratic or gradient elution with a mobile phase consisting of an aqueous component (often water with an acidifier like trifluoroacetic acid (TFA) or formic acid to ensure the stability of thiol moieties) and an organic modifier like acetonitrile (B52724) (ACN). insights.bioresearchgate.net Detection is commonly performed using a UV detector, with wavelengths around 212 nm being effective for NAC and its derivatives. insights.bioinsights.bio The esterification of NAC's carboxyl group to form the allyl ester increases its lipophilicity, which would likely result in a longer retention time under these conditions compared to NAC. mdpi.com
UHPLC methods offer significant advantages, including higher sensitivity, improved resolution, and shorter analysis times. mdpi.com For instance, a UHPLC-MS/MS method developed for the related compound S-Allyl-L-cysteine (SC) achieved a short retention time of 1.219 minutes with a total run time of only 2.0 minutes, demonstrating the efficiency of modern chromatographic systems. mdpi.com Such methods are scalable and can be adapted for pharmacokinetic studies and for the isolation of impurities in preparative separations. sielc.com
Table 1: Exemplary HPLC/UHPLC Chromatographic Conditions for NAC and Related Compounds
| Analyte(s) | Column | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| N-Acetyl-L-cysteine (NAC), N,N'-Diacetyl-L-Cystine (Di-NAC) | YMC-Pack Pro C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Water (4:96 v/v) with 0.1% TFA | 1.0 mL/min | UV at 212 nm | insights.bio |
| S-Allyl-L-cysteine (SC) | Not Specified | Not Specified | Not Specified | MS/MS (162.00/73.10) | mdpi.com |
| N-Acetyl-L-cysteine (NAC) | Not Specified | Acetonitrile, Water, and Phosphoric Acid | Not Specified | UV or MS | sielc.com |
| N-acetyl-L-cysteine (NAC), N-acetyl-cysteine-amide (NACA) | Not Specified | Gradient Elution | Not Specified | Fluorescence (λex=330nm, λem=376nm) with NPM derivatization | nih.gov |
Mass Spectrometry (MS) Applications in Structural Elucidation and Metabolite Identification
Mass spectrometry is an indispensable tool for the structural confirmation and identification of metabolites of this compound. Due to its high sensitivity and specificity, MS, particularly when coupled with liquid chromatography (LC-MS), can elucidate molecular structures and identify transformation products in complex biological fluids. nih.gov
LC-MS/MS combines the separation power of HPLC or UHPLC with the detection specificity of tandem mass spectrometry. This technique is the gold standard for quantifying low-level analytes in complex matrices. nih.gov For quantitative analysis, the mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. nih.govnih.gov This transition is highly specific to the target analyte, minimizing interference from matrix components.
A sensitive LC-MS/MS method was developed to quantify NAC in chicken plasma, utilizing a split calibration curve to cover a wide concentration range from 0.05 to 100 µg/mL. nih.gov Similarly, LC-MS methods have been established for S-allyl-L-cysteine, a key component of garlic, in various extracts and supplements, demonstrating the versatility of the technique. mdpi.comfudan.edu.cnnih.gov These methods confirm that LC-MS/MS provides the necessary accuracy and precision for detailed pharmacokinetic and metabolic studies applicable to this compound. nih.gov
A characteristic feature of N-acetyl-L-cysteine conjugates is their fragmentation pattern in MS/MS. A specific method for detecting this class of compounds involves a Constant Neutral Loss (CNL) scan for 129 Da in the negative ion mode. nih.govnih.gov This neutral loss corresponds to the mass of the N-acetyl-cysteine moiety (minus a proton). This approach allows for the specific screening of potential mercapturic acid conjugates in complex mixtures, even without reference standards. nih.gov
To gain more detailed structural information, a powerful strategy combines CNL scans with polarity switching. nih.gov In this setup, the instrument performs a survey scan in negative ion mode (either a CNL or MRM scan) to detect potential NAC conjugates. nih.govsciex.com When a compound exhibiting the characteristic neutral loss of 129 Da is detected, the instrument automatically triggers a switch to positive ion mode to acquire a detailed, fragment-rich enhanced product ion (EPI) spectrum. nih.gov The positive ion fragmentation provides more structurally informative data than negative ion spectra, aiding in the precise identification of the metabolite. nih.gov This single-run, dual-polarity approach is highly efficient for high-throughput screening of reactive metabolites and for analyzing low-level NAC conjugates in biological samples like urine. nih.gov
Spectrophotometric and Spectroscopic Techniques for Quantitative Determination
Spectrophotometric methods offer a simple, rapid, and cost-effective alternative for the quantitative determination of thiol-containing compounds like this compound, particularly in pharmaceutical formulations. srce.hrsrce.hr These methods are often based on a redox reaction coupled with complexation.
A common approach involves the reduction of a Cu(II)-ligand complex by the thiol group of the analyte to form a distinctly colored Cu(I)-ligand complex. mdpi.com The absorbance of the resulting chromophore is then measured at a specific wavelength. Ligands such as bathocuproine disulfonate (BCS), neocuproine (B1678164) (NCN), and bicinchoninic acid (BCA) have been successfully used, with the resulting Cu(I) complexes showing maximum absorbance at 483 nm, 458 nm, and 562 nm, respectively. mdpi.com These methods, often automated using Flow Injection Analysis (FIA) or Sequential Injection Analysis (SIA), are highly sensitive, precise, and accurate, making them suitable for routine quality control. mdpi.comsrce.hrpreprints.org
Linear polarized vibrational spectroscopy (IR and Raman) has also been applied to N-acetyl-L-cysteine for experimental band assignment and structural elucidation in the solid state. nih.gov A quantitative IR-spectroscopic method was developed to determine NAC in solid mixtures, using the intensity ratio of characteristic peaks. nih.gov
Table 2: Spectrophotometric Methods for NAC and its Ethyl Ester
| Analyte | Reagents | Wavelength (λmax) | Linear Range (mol L⁻¹) | Reference |
|---|---|---|---|---|
| NAC Ethyl Ester (NACET) | Cu(II)-Neocuproine (NCN) | 458 nm | 2.0 × 10⁻⁶ to 2.0 × 10⁻⁴ | mdpi.com |
| NAC Ethyl Ester (NACET) | Cu(II)-Bicinchoninic acid (BCA) | 562 nm | 2.0 × 10⁻⁶ to 1.0 × 10⁻⁴ | mdpi.com |
| NAC Ethyl Ester (NACET) | Cu(II)-Bathocuproine disulfonic acid (BCS) | 483 nm | 6.0 × 10⁻⁷ to 1.2 × 10⁻⁴ | mdpi.com |
| N-Acetyl-L-cysteine (NAC) | Cu(II)-Bathocuproine disulfonate (BCS) | 483 nm | 3.0 × 10⁻⁷ to 3.0 × 10⁻⁵ (FIA) | srce.hrpreprints.org |
| N-Acetyl-L-cysteine (NAC) | Fe(III), 2,4,6-tripyridyl-s-triazine (TPTZ) | Not Specified | 1.0 × 10⁻⁶ to 1.0 × 10⁻⁴ | researchgate.net |
Development of Bioanalytical Methods for Complex Biological Matrices
Analyzing this compound in complex biological matrices such as plasma, urine, or tissue homogenates presents unique challenges, including matrix effects, analyte stability, and the need for efficient sample preparation. nih.gov The development and validation of robust bioanalytical methods are critical for obtaining reliable data.
Sample preparation often begins with protein precipitation using organic solvents like methanol (B129727) or acetonitrile to remove larger molecules that can interfere with analysis. mdpi.com Subsequent centrifugation provides a clear supernatant for direct injection or further extraction. mdpi.com For thiol-containing compounds, maintaining stability during sample processing is crucial. The use of an acidic mobile phase in LC helps stabilize the thiol group, while the addition of reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can be employed to quantify the total amount of the compound by converting any oxidized forms back to the reduced state. researchgate.netresearchgate.net
Method validation is essential and must assess parameters such as selectivity, linearity, accuracy, precision, recovery, and stability under various conditions (e.g., freeze-thaw, short-term, and long-term storage). nih.govresearchgate.net The aging of biological matrices can also impact method performance by altering enzyme activities or the binding of analytes to endogenous components, affecting stability and recovery. nih.gov Therefore, these factors must be carefully considered during method development to ensure the quantitative reliability of the bioanalytical method. nih.gov
Application in Pharmacokinetic, Pharmacodynamic, and Metabolic Flux Studies
Advanced analytical methods, primarily LC-MS/MS, are the cornerstone of pharmacokinetic (PK), pharmacodynamic (PD), and metabolic flux studies involving this compound and its analogs. These studies are essential for understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME).
Pharmacokinetic studies on the related compound S-allyl-L-cysteine (SAC) in rats and dogs have shown high oral bioavailability (>90%) and identified key metabolites, including N-acetyl-S-allyl-L-cysteine (NAc-SAC) and its sulfoxide (B87167) (NAc-SACS), in plasma and urine. nih.govnih.gov These studies demonstrate that N-acetylation is a major metabolic pathway, a finding that is highly relevant for predicting the metabolic fate of this compound. nih.govnih.gov The elimination half-life of N-acetyl-S-allyl-L-cysteine (ALMA) in human urine after garlic consumption was found to be approximately 6 hours. nih.gov
A clinical study is planned to compare the pharmacokinetic profiles of traditional NAC and N-Acetyl-L-cysteine Ethyl Ester by evaluating circulating glutathione (B108866) concentrations over 24 hours, highlighting the use of these analytical methods to assess bioavailability and pharmacodynamic effects. clinicaltrials.gov By tracking the concentrations of the parent drug and its metabolites over time using validated bioanalytical methods, researchers can construct a comprehensive PK/PD profile, which is fundamental to understanding its biological activity. researchgate.net
Table 3: Selected Pharmacokinetic Parameters for S-Allyl-L-cysteine (SAC) and its Metabolites in Rats
| Compound | Parameter | Value | Note | Reference |
|---|---|---|---|---|
| S-Allyl-L-cysteine (SAC) | Oral Bioavailability | 98% | - | nih.gov |
| S-Allyl-L-cysteine (SAC) | Renal Clearance | 0.016 L·h⁻¹·kg⁻¹ | Indicates extensive renal reabsorption | nih.gov |
| N-acetyl-S-allyl-L-cysteine (NAc-SAC) | Urinary Excretion | ~80% of oral SAC dose | Major urinary metabolite of SAC | nih.gov |
| N-acetyl-S-allyl-L-cysteine sulfoxide (NAc-SACS) | Urinary Excretion | ~11% of oral SAC dose | Secondary urinary metabolite | nih.gov |
| N-acetyl-S-allyl-L-cysteine (ALMA) | Elimination Half-life (human) | 6.0 ± 1.3 h | After garlic consumption | nih.gov |
Q & A
Q. What are the standard methodologies for synthesizing N-Acetyl-L-cysteine Allyl Ester with high purity?
Methodological Answer: Synthesis typically involves esterification of N-acetyl-L-cysteine with allyl alcohol derivatives. Key steps include:
- Deprotection and coupling : Use allyl bromide with a base (e.g., Cs₂CO₃ in DMF) to introduce the allyl group. Yields up to 84% have been reported under optimized conditions .
- Catalytic removal of competing groups : Palladium-catalyzed allyl ester removal (e.g., using Pd(PPh₃)₄) ensures specificity during multi-step syntheses .
- Purification : Column chromatography or recrystallization in dry solvents (e.g., acetonitrile) to achieve >95% purity.
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear flame-retardant antistatic clothing, nitrile gloves, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors. Electrostatic discharge must be controlled during transfer .
- Storage : Store in tightly sealed containers under inert gas (e.g., N₂) at 2–8°C. Avoid long-term storage due to degradation risks .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .
Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?
Methodological Answer:
- Spectrophotometry : Thiol-sensitive ligands (e.g., Ellman’s reagent) detect free thiol groups after hydrolysis. Detection limit: ~1 µM .
- HPLC-MS/MS : Reverse-phase C18 columns with ESI+ ionization (m/z transitions monitored for parent and fragment ions) provide high specificity in plasma/tissue homogenates .
- NMR Validation : ¹³C NMR confirms structural integrity, particularly for allyl ester bond stability (δ 115–125 ppm for allyl carbons) .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound under varying catalytic conditions?
Methodological Answer: Key parameters affecting yield:
- Catalyst selection : Pd(PPh₃)₄ outperforms other catalysts in allyl group retention (e.g., 83% vs. 44% with alternative catalysts) .
- Solvent polarity : DMF enhances nucleophilicity of carboxylate ions compared to THF .
- Temperature : Reactions at 60°C with ZnCl₂ as a Lewis acid improve esterification efficiency by 15% .
Q. How do storage conditions influence the stability of this compound, and what degradation products form?
Methodological Answer:
- Stability Studies : Accelerated degradation at 40°C/75% RH shows 10% loss in potency over 30 days. Primary degradants include N-acetyl-L-cysteine (via ester hydrolysis) and allyl alcohol .
- Preventive Measures : Lyophilization with cryoprotectants (e.g., trehalose) reduces hydrolysis rates. Store under argon to prevent oxidation .
Q. How can contradictions in reported pharmacological effects (e.g., glutathione modulation) be resolved?
Methodological Answer:
- Dose-Dependent Effects : In rats, 50 mg/kg NACET (twice daily) elevates glutathione in liver/kidney, but higher doses (>100 mg/kg) may induce oxidative stress due to thiol depletion .
- Model Validation : Use transgenic models (e.g., GSTP1-knockout mice) to isolate NACET-specific effects from endogenous antioxidant pathways .
- Analytical Cross-Check : Compare LC-MS glutathione quantitation with enzymatic assays (e.g., glutathione reductase recycling) to mitigate methodological biases .
Q. What experimental designs are suitable for studying the polymerization potential of this compound?
Methodological Answer:
- Initiator Screening : Test radical initiators (e.g., AIBN) at 1–5 mol% in toluene. Monitor polymerization via FT-IR (C=C bond disappearance at ~1640 cm⁻¹) .
- Thermal Analysis : DSC reveals exothermic peaks at 150–170°C, indicating cross-linking potential. Post-polymerization TGA assesses thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
